Methyl 4,5-difluoro-2-hydroxybenzoate
Description
Methyl 4,5-difluoro-2-hydroxybenzoate is an aromatic ester characterized by a benzoate backbone substituted with two fluorine atoms at the 4- and 5-positions and a hydroxyl group at the 2-position. Such structural features make it relevant in pharmaceutical and agrochemical research, particularly in designing molecules with enhanced metabolic stability or bioactivity .
Properties
Molecular Formula |
C8H6F2O3 |
|---|---|
Molecular Weight |
188.13 g/mol |
IUPAC Name |
methyl 4,5-difluoro-2-hydroxybenzoate |
InChI |
InChI=1S/C8H6F2O3/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3,11H,1H3 |
InChI Key |
CEUYGAJZMUKAPE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1O)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 4,5-Dimethoxy-2-(Trifluoromethyl)benzoate
- Structure : Shares the benzoate core but substitutes fluorine atoms with methoxy groups (4,5-positions) and adds a trifluoromethyl group at the 2-position.
- Molecular Formula : C₁₁H₁₁F₃O₄ vs. C₈H₆F₂O₃ (target compound).
- Key Differences :
- The trifluoromethyl group increases lipophilicity and steric bulk compared to the hydroxyl group in the target compound.
- Methoxy groups are electron-donating, which contrasts with the electron-withdrawing fluorine atoms in the target compound. This difference alters reactivity in electrophilic substitution reactions .
Methyl Salicylate
- Structure : Aromatic ester with a hydroxyl group at the 2-position but lacks fluorine substituents.
- Physicochemical Properties :
Sulfonylurea Methyl Esters (e.g., Metsulfuron-Methyl)
- Structure : Benzoate esters with sulfonylurea side chains and variable substituents (e.g., methoxy, methyl groups).
- Functional Comparison: Fluorine in the target compound may improve resistance to enzymatic degradation compared to non-fluorinated sulfonylureas. Sulfonylureas prioritize herbicidal activity, while the hydroxyl group in the target compound could enable hydrogen bonding in drug-receptor interactions .
Diterpene Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)
- Structure : Aliphatic esters derived from diterpene acids, lacking aromaticity.
- Application Context: Diterpene esters are often used in resinous or antimicrobial applications, whereas the target compound’s aromaticity and fluorine substituents suit it for synthetic chemistry or medicinal intermediates .
Table 1: Comparative Properties of Methyl Benzoate Derivatives
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Boiling Point (°C, estimated) | LogP (estimated) |
|---|---|---|---|---|---|
| Methyl 4,5-difluoro-2-hydroxybenzoate | C₈H₆F₂O₃ | 188.13 | 4,5-F; 2-OH | 280–300 | 1.8 |
| Methyl 4,5-dimethoxy-2-(trifluoromethyl)benzoate | C₁₁H₁₁F₃O₄ | 264.20 | 4,5-OCH₃; 2-CF₃ | 320–340 | 3.2 |
| Methyl Salicylate | C₈H₈O₃ | 152.15 | 2-OH | 222 | 2.1 |
| Metsulfuron-Methyl | C₁₄H₁₅N₅O₆S | 381.36 | Sulfonylurea side chain | Decomposes >200 | 1.7 |
Notes:
- Fluorine atoms in the target compound increase polarity and thermal stability compared to methyl salicylate.
- The trifluoromethyl group in the dimethoxy analog enhances lipophilicity (higher LogP), favoring membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

